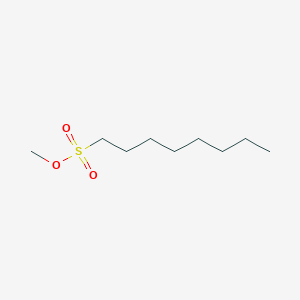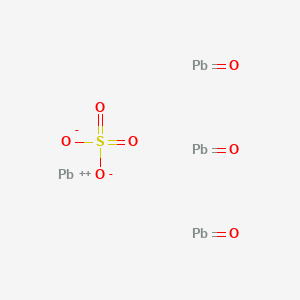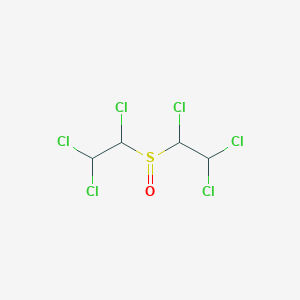
Sulfoxide, bis(1,2,2-trichloroethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfoxide, bis(1,2,2-trichloroethyl) is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTESO and has the molecular formula C6H5Cl6OS.
Wirkmechanismus
The mechanism of action of BTESO is not well understood. However, it is believed that BTESO exerts its antimicrobial properties by disrupting the cell membrane of microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
BTESO has been shown to have low toxicity in animal studies. However, prolonged exposure to BTESO can cause liver and kidney damage. In humans, exposure to BTESO can cause skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
BTESO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized on a large scale. BTESO also has antimicrobial properties, making it useful for experiments involving microorganisms. However, BTESO has limitations in that it can be toxic to living organisms, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BTESO. One area of research is the development of new applications for BTESO in medicine, agriculture, and industry. Another area of research is the investigation of the mechanism of action of BTESO and its potential toxicity in living organisms. Additionally, the synthesis of new derivatives of BTESO with improved properties is an area of ongoing research.
In conclusion, BTESO is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has antimicrobial properties that make it useful for experiments involving microorganisms. However, its potential toxicity in living organisms is a concern, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of BTESO involves the reaction of bis(1,2,2-trichloroethyl) sulfide with hydrogen peroxide in the presence of a catalyst. This reaction results in the formation of BTESO and water. The synthesis of BTESO is a relatively simple process and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
BTESO has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, BTESO has been shown to have antimicrobial properties and can be used as a disinfectant. In agriculture, BTESO can be used as a pesticide to control pests and diseases. In industry, BTESO can be used as a solvent for various chemicals.
Eigenschaften
CAS-Nummer |
14788-97-7 |
|---|---|
Produktname |
Sulfoxide, bis(1,2,2-trichloroethyl) |
Molekularformel |
C4H4Cl6OS |
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
1,1,2-trichloro-2-(1,2,2-trichloroethylsulfinyl)ethane |
InChI |
InChI=1S/C4H4Cl6OS/c5-1(6)3(9)12(11)4(10)2(7)8/h1-4H |
InChI-Schlüssel |
VAVXWXRPWYSVME-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl |
Kanonische SMILES |
C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



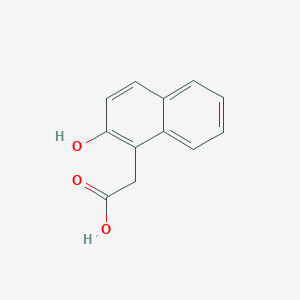
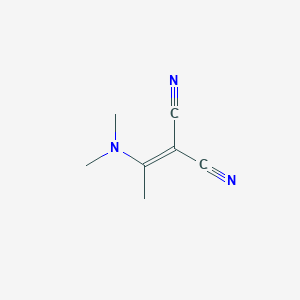
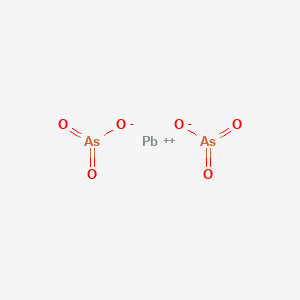
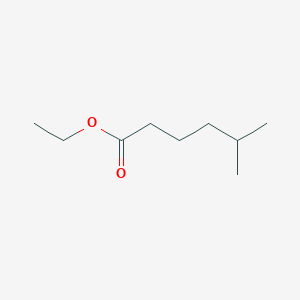
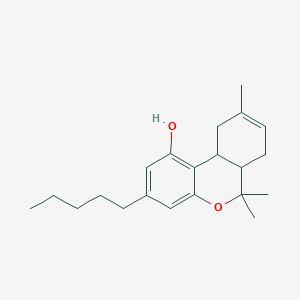

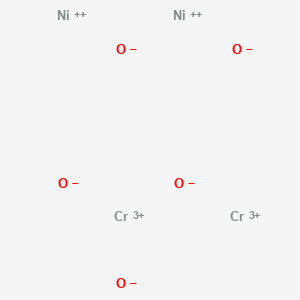
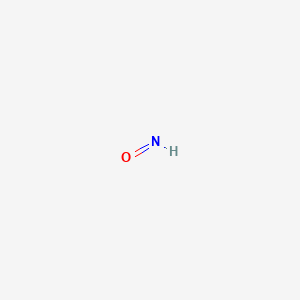
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

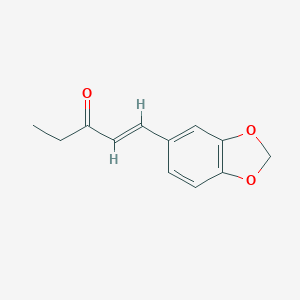
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
